molecular formula C12H11NO2 B8815806 Ethyl 2-cyanocinnamate

Ethyl 2-cyanocinnamate

Cat. No. B8815806
M. Wt: 201.22 g/mol
InChI Key: KCDAMWRCUXGACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyanocinnamate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-cyanocinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyanocinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-cyanocinnamate

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

ethyl 2-cyano-3-phenylprop-2-enoate

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3

InChI Key

KCDAMWRCUXGACP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10.61 g of benzaldehyde (0.1 mol) and 11.31 g of ethyl cyanoacetate (0.1 mol) are placed in a flask equipped with a reflux condenser and heated to 90° C. 1.0 g of zeolite A (supplied by Merck: MS 3 Å) and 0.5 g of K2CO3 are then added in succession. The reaction starts immediately and is complete after about 4 minutes. The reaction mixture is filtered while still hot, giving ethyl cyanocinnamate in a purity of >96%. The yield is 98%.
Quantity
10.61 g
Type
reactant
Reaction Step One
Quantity
11.31 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2.55 g of benzaldehyde, 2.46 g of ethyl cyanoacetate, 0.3 ml of acetic acid and 0.3 ml of piperidine in 20 ml of dry benzene was heated under reflux for 16 hours while removing water formed during the reaction by using a molecular sieve. The reaction mixture was concentrated under reduced pressure, the residue was dissolved in ethyl acetate, and the organic layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 4.57 g of 2-cyano-3-phenylpropenoic acid ethyl ester as colorless crystals.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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